Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a tert-butyl group, a formylpyrazine moiety, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The formylpyrazine moiety can interact with enzymes and receptors, potentially modulating their activity. The diazepane ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-formyl-2-thienyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-(benzylcarbamoyl)pyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate is unique due to its combination of a formylpyrazine moiety and a diazepane ring, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C15H22N4O3 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,3)22-14(21)19-6-4-5-18(7-8-19)13-10-16-12(11-20)9-17-13/h9-11H,4-8H2,1-3H3 |
InChI Key |
DJOJZJKEYMOUGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(N=C2)C=O |
Origin of Product |
United States |
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